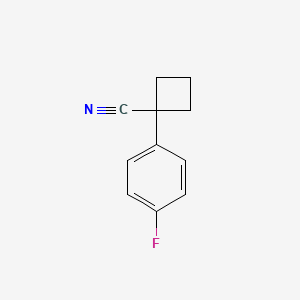

1-(4-Fluorophenyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRILDIAHADHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619774 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405090-30-4 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevailing synthesis pathway for 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental procedures, and expected outcomes, tailored for an audience with a strong background in organic chemistry.

Core Synthesis Pathway: Nucleophilic Alkylation

The primary and most direct route to this compound involves the nucleophilic alkylation of 4-Fluorophenylacetonitrile. In this reaction, the acidic proton of the methylene group adjacent to the nitrile is abstracted by a strong base to form a carbanion. This nucleophilic carbanion then undergoes a double alkylation with a 1,3-dihalopropane, typically 1,3-dibromopropane, to form the cyclobutane ring in a single step.

The reaction is analogous to the synthesis of similar 1-arylcyclobutanecarbonitriles, such as the chloro-substituted counterpart, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[1] The choice of base and solvent is crucial for the success of this reaction, with strong bases like sodium hydride in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) being highly effective.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that while a specific yield for this exact compound is not widely published, the data is extrapolated from the synthesis of the closely related 1-(4-chlorophenyl)cyclobutanecarbonitrile and typical yields for such reactions.

| Parameter | Value | Source/Notes |

| Starting Material | 4-Fluorophenylacetonitrile | CAS: 459-22-3 |

| Reagents | Sodium Hydride (NaH), 1,3-Dibromopropane | |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous |

| Typical Yield | 40-50% (Estimated) | Based on the 43% yield reported for the chloro-analog.[1] |

| Purity (Post-Purification) | >95% | As per commercial supplier data. |

| Molecular Formula | C₁₁H₁₀FN | |

| Molecular Weight | 175.20 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Boiling Point | 90°C @ 10⁻⁶ Torr (for chloro-analog) | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established procedure for its chloro-analog.[1]

Materials:

-

4-Fluorophenylacetonitrile (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

-

1,3-Dibromopropane (2.7 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

Diethyl Ether

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is dried in an oven and allowed to cool under a stream of argon or nitrogen.

-

Base Suspension: Sodium hydride (2.2 eq) is carefully weighed and transferred to the flask. Anhydrous DMSO is added to create a stirrable suspension.

-

Carbanion Formation: A solution of 4-Fluorophenylacetonitrile (1.0 eq) in anhydrous DMSO is added dropwise to the stirred suspension of sodium hydride at room temperature (25°C). The mixture is stirred for 30 minutes to allow for the complete formation of the carbanion.

-

Cyclization: A solution of 1,3-dibromopropane (2.7 eq) in anhydrous DMSO is added dropwise to the reaction mixture over a period of 30 minutes. The temperature of the reaction should be maintained between 25-30°C, using a water bath for cooling if necessary.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 40-60 minutes at the same temperature.

-

Workup: The reaction mixture is carefully poured into ice water and extracted three times with dichloromethane. The combined organic extracts are then washed with water and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield a crude oil. The product is further purified by vacuum distillation to obtain this compound.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis pathway.

Caption: Synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclobutanecarbonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structural motif, featuring a cyclobutane ring attached to a fluorophenyl group, makes it an intriguing candidate for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a summary of the available physicochemical data, outlines a general synthetic and analytical workflow, and discusses the potential for this compound in broader research contexts.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FN | ChemShuttle |

| Molecular Weight | 175.206 g/mol | ChemShuttle |

| CAS Number | 405090-30-4 | ChemShuttle |

| Appearance | Light yellow to yellow liquid | - |

| Boiling Point | 148-150 °C (at 20 Torr) | - |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | - |

| LogP (Predicted) | 2.3 | - |

| pKa (Predicted) | Not Available | - |

| Solubility | Not Available | - |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in peer-reviewed literature. However, a general approach can be inferred from the synthesis of analogous aryl-substituted cyclobutanecarbonitriles.

General Synthesis Workflow

The synthesis of this compound would likely involve the reaction of a suitable precursor, such as 4-fluorophenylacetonitrile, with a cyclobutylating agent. A plausible synthetic route is outlined in the workflow diagram below.

Caption: A logical workflow for the synthesis, analysis, and characterization of this compound.

Analytical Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for elucidating the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile (C≡N) stretch.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The presence of the fluorophenylcyclobutane moiety suggests that it could be explored as a building block in the synthesis of compounds targeting various biological systems. For instance, related cyclobutane-containing compounds have shown a range of biological activities. Further research and screening are necessary to determine the pharmacological profile of this specific molecule.

The logical progression for investigating the biological potential of this compound is depicted in the following diagram.

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound represents a chemical entity with underexplored potential in the field of drug discovery and materials science. The limited availability of experimental data underscores the need for further research to fully characterize its physicochemical properties and biological activities. The synthetic and analytical workflows presented in this guide provide a foundational framework for researchers interested in investigating this and related compounds. As the demand for novel fluorinated building blocks continues to grow, a comprehensive understanding of such molecules will be crucial for the development of next-generation pharmaceuticals and functional materials.

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile (CAS Number 405090-30-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclobutanecarbonitrile is a synthetic, small-molecule organic compound featuring a fluorinated phenyl group attached to a cyclobutane ring bearing a nitrile functional group. While specific biological activity and detailed experimental data for this particular compound are not extensively documented in publicly available literature, its structural motifs—the 4-fluorophenyl group and the cyclobutane ring—are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, drawing upon data from analogous structures and the established roles of its constituent chemical features.

Chemical and Physical Properties

This compound is characterized by the following properties, which are crucial for its handling, storage, and application in a laboratory setting.[1][2]

| Property | Value | Reference |

| CAS Number | 405090-30-4 | [1] |

| Molecular Formula | C₁₁H₁₀FN | [1][2] |

| Molecular Weight | 175.20 g/mol | [1][2] |

| Appearance | Likely a solid or oil | N/A |

| Purity | Typically offered at ≥95% | [1] |

| Storage Conditions | 2-8 °C, protected from light and moisture | [1] |

| SMILES | FC1=CC=C(C=C1)C1(CCC1)C#N | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The synthesis likely proceeds via the reaction of 4-fluorobenzyl cyanide with a suitable alkylating agent in the presence of a strong base.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile and is expected to yield the desired product.

Materials:

-

4-Fluorobenzyl cyanide

-

1,3-Dibromopropane

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (2.2 eq.) in anhydrous DMF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of 4-fluorobenzyl cyanide (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred for an additional 30 minutes at the same temperature.

-

Alkylation: 1,3-Dibromopropane (1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure this compound.

Role in Drug Discovery and Development

The structural components of this compound suggest its primary utility as a building block in the synthesis of more complex molecules for drug discovery.

The Significance of the Cyclobutane Scaffold

The cyclobutane motif is increasingly recognized for its favorable properties in medicinal chemistry.[1][3] Its rigid, puckered conformation can help in:

-

Improving Potency and Selectivity: By locking a molecule into a specific three-dimensional orientation, the cyclobutane ring can enhance binding to a biological target.

-

Enhancing Pharmacokinetic Properties: The replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve metabolic stability and oral bioavailability.

-

Exploring Novel Chemical Space: As a "bioisostere" for other groups, it allows for the exploration of new structure-activity relationships.

The Role of the 4-Fluorophenyl Group

The introduction of a fluorine atom at the para-position of a phenyl ring is a common strategy in drug design. This modification can influence:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a compound.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.

Potential Therapeutic Applications

Given the properties of its constituent parts, this compound could serve as a key intermediate in the synthesis of compounds targeting a wide range of diseases, including:

-

Oncology: The development of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: The synthesis of novel antiviral or antibacterial compounds.

-

Central Nervous System (CNS) Disorders: The creation of molecules with improved blood-brain barrier penetration.

Visualization of Role in Drug Discovery Workflow

The following diagram illustrates the potential workflow where a building block like this compound is utilized in a drug discovery program.

Caption: Role of a building block in the drug discovery pipeline.

Conclusion

This compound represents a valuable, albeit under-characterized, chemical entity for medicinal chemistry and drug discovery. Its combination of a metabolically robust 4-fluorophenyl group and a conformationally rigid cyclobutane ring makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to elucidate its specific biological activities, its potential as a versatile building block for creating diverse and potent small molecule libraries is clear. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug discovery programs.

References

An In-depth Technical Guide on the Molecular Structure of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. Due to the limited availability of specific experimental crystallographic and spectroscopic data in peer-reviewed literature and public databases for this particular compound, this guide combines known properties with predicted structural and spectral information based on established chemical principles and data from analogous compounds. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide adheres to stringent data presentation and visualization standards to ensure clarity and utility for its target audience.

Introduction

This compound is a fluorinated organic compound that holds potential as a building block in medicinal chemistry and materials science. Its structural components, including a fluorophenyl group, a cyclobutane ring, and a nitrile functional group, make it an interesting candidate for the synthesis of more complex molecules with potential biological activity. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This guide aims to provide a detailed account of its molecular structure, leveraging both established data and predictive methodologies.

Molecular and Physical Properties

While detailed experimental data is scarce, some fundamental properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀FN | |

| Molecular Weight | 175.206 g/mol | |

| CAS Number | 405090-30-4 | |

| Appearance | Light yellow to yellow liquid | |

| Boiling Point | 148-150 °C (at 20 Torr) | |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |

| SMILES | FC1=CC=C(C=C1)C1(CCC1)C#N |

Predicted Structural Analysis

In the absence of experimental X-ray crystallographic data, the three-dimensional structure of this compound can be predicted using computational chemistry methods. The structure consists of a central quaternary carbon atom bonded to a 4-fluorophenyl group, a nitrile group, and two methylene groups of the cyclobutane ring. The cyclobutane ring is expected to be puckered, which is a common conformation to relieve ring strain. The fluorophenyl group and the nitrile group will be positioned in pseudo-axial and pseudo-equatorial orientations relative to the puckered ring.

Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles for key structural features of the molecule. These values are derived from computational models and data from structurally similar compounds.

| Bond/Angle | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-CN Bond Length | ~1.47 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-C (Cyclobutane) Bond Length | ~1.55 Å |

| C-C-C (Cyclobutane) Angle | ~88° |

| F-C-C (Aromatic) Angle | ~118° |

| C-C-CN Angle | ~110° |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of chemical compounds. The following sections provide predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl group and the aliphatic protons of the cyclobutane ring. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-7.5 ppm, with coupling patterns influenced by the fluorine atom. The cyclobutane protons are expected to appear as multiplets in the range of 2.0-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the cyclobutane carbons, the quaternary carbon, and the nitrile carbon. The aromatic carbons attached to fluorine will exhibit a large one-bond C-F coupling constant. The nitrile carbon is expected to appear around 120 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, likely as a multiplet due to coupling with the ortho-protons.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 7.5 ppm | Multiplets |

| ¹H (Cyclobutane) | 2.0 - 3.0 ppm | Multiplets |

| ¹³C (Nitrile) | ~120 ppm | Singlet |

| ¹³C (Quaternary) | ~40 ppm | Singlet |

| ¹³C (Aromatic) | 115 - 165 ppm (with C-F coupling) | Multiplets |

| ¹³C (Cyclobutane) | 20 - 40 ppm | Multiplets |

| ¹⁹F | -110 to -120 ppm | Multiplet |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the molecule.

| m/z | Predicted Fragment |

| 175 | [M]⁺ |

| 148 | [M - HCN]⁺ |

| 95 | [C₆H₄F]⁺ |

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Experimental Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

-

Addition of Alkylating Agent: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 1,3-dibromopropane (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Logical Relationship of Structural Features

The interplay between the different structural moieties of this compound dictates its overall chemical properties and potential applications.

Caption: Interrelationship of structural components and their influence on properties.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, overview of the molecular structure of this compound. The presented data, including molecular properties, predicted structural parameters, and spectroscopic information, offers a valuable resource for researchers. The proposed synthetic protocol provides a practical starting point for its preparation in a laboratory setting. Further experimental validation of the predicted data is encouraged to provide a more complete and accurate understanding of this compound.

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed predicted spectroscopic data (NMR, IR, MS), experimental protocols, and a logical workflow for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.4 | Multiplet | 2H | Aromatic (ortho to F) |

| ~7.2 - 7.1 | Multiplet | 2H | Aromatic (meta to F) |

| ~2.8 - 2.6 | Multiplet | 2H | Cyclobutane (α to CN) |

| ~2.5 - 2.3 | Multiplet | 2H | Cyclobutane (α to CN) |

| ~2.2 - 2.0 | Multiplet | 2H | Cyclobutane (β to CN) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) |

| ~135 (d, ⁴JCF ≈ 3 Hz) | Aromatic (ipso-C) |

| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic (ortho to F) |

| ~122 | Nitrile (C≡N) |

| ~116 (d, ²JCF ≈ 21 Hz) | Aromatic (meta to F) |

| ~45 | Quaternary Cyclobutane (C-CN) |

| ~35 | Cyclobutane (α to CN) |

| ~18 | Cyclobutane (β to CN) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~2240 | Medium | C≡N Stretch |

| ~1600, 1500 | Strong | Aromatic C=C Stretch |

| ~1230 | Strong | C-F Stretch |

| ~840 | Strong | p-Substituted Benzene C-H Bend |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 146 | [M - HCN]⁺ |

| 120 | [M - C₄H₆]⁺ |

| 109 | [C₆H₄F-C]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids/oils): Place a small drop of the neat compound between two KBr or NaCl plates.

-

Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Scan Speed: 2-3 scans/second.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound. The mass spectrum of this peak is then analyzed for the molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between spectroscopic methods and structural information.

The Rising Profile of Fluorinated Cyclobutanes in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, valued for its ability to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Concurrently, the cyclobutane motif, a strained four-membered carbocycle, has gained increasing attention as a versatile building block that imparts conformational rigidity and unique three-dimensional character to bioactive molecules.[3][4] The convergence of these two powerful strategies—the fluorinated cyclobutane—offers a compelling approach to developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated cyclobutane compounds, complete with quantitative data, detailed experimental protocols, and a mechanistic overview of their interaction with a key biological pathway.

Quantitative Biological Activity of Fluorinated Cyclobutane Derivatives

The introduction of fluorine into cyclobutane-containing molecules can profoundly influence their biological activity across various therapeutic areas, from infectious diseases to neurodegenerative disorders. The following tables summarize key quantitative data for representative fluorinated cyclobutane compounds and related structures, highlighting their potency as enzyme inhibitors and antimicrobial agents.

| Compound Class | Specific Compound/Analog | Target/Organism | Biological Activity Metric | Value | Reference |

| BACE1 Inhibitors | Amidine Head Group Series | BACE1 Enzyme | IC50 | 27 nM | [4] |

| Iminohydantoin Derivative | BACE1 Enzyme | High Affinity (Specific IC50 not stated) | - | [5] | |

| Antimicrobial Agents | Purpurin Derivative | Staphylococcus aureus ATCC 6538 | MIC | 62.5 µg/mL | [6] |

| Prattinin A Derivative (Compound 27) | Escherichia coli | MIC | 11.7 µg/mL | [7] | |

| Prattinin A Derivative (Compound 27) | Pseudomonas aeruginosa | MIC | 11.7 µg/mL | [7] | |

| Prattinin A Derivative (Compound 27) | Staphylococcus aureus | MIC | 23.4 µg/mL | [7] | |

| Thiazolylhydrazone Derivative (Compound 2) | Candida tropicalis | MIC | 16 µg/mL | [8] | |

| Thiazolylhydrazone Derivative (Compound 2) | Bacillus subtilis | MIC | 16 µg/mL | [8] | |

| Thiazolylhydrazone Derivative (Compound 3) | Bacillus subtilis | MIC | 16 µg/mL | [8] | |

| Cytotoxic Agents | Fluorinated Chalcone (Compound 2a) | HepG2 Cancer Cells | IC50 | 67.51 ± 2.26 µM | [9] |

| 7-Azaindenoisoquinoline (Compound 16b) | Human Cancer Cell Lines (MGM) | GI50 | 0.063 µM | [10] | |

| 7-Azaindenoisoquinoline (Compound 17b) | Human Cancer Cell Lines (MGM) | GI50 | 0.033 µM | [10] |

Mechanism of Action: BACE1 Inhibition in the Amyloidogenic Pathway

A prominent area where fluorinated cyclobutanes are being investigated is in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.[6] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the mechanism of action for a fluorinated cyclobutane BACE1 inhibitor.

In the amyloidogenic pathway, APP is sequentially cleaved by BACE1 and then γ-secretase to produce the toxic Aβ peptide.[6] Fluorinated cyclobutane inhibitors are designed to bind to the active site of BACE1, blocking its enzymatic activity. This inhibition prevents the initial cleavage of APP, thereby reducing the formation of the C99 fragment and, consequently, the production of Aβ. As a result, APP is preferentially processed through the non-amyloidogenic pathway by α-secretase, which generates non-toxic fragments.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of fluorinated cyclobutane compounds.

BACE1 Inhibition Assay (Fluorogenic Substrate-Based)

This protocol is adapted from a method for quantifying BACE1 activity in a 96-well format using a fluorogenic peptide substrate.[8]

1. Reagent Preparation:

- Assay Buffer: 0.2 M Sodium Acetate, pH 4.5. Dissolve 16.4 g of anhydrous sodium acetate in 800 mL of dH₂O, adjust pH to 4.5 with acetic acid, and bring the final volume to 1 L with dH₂O.

- BACE1 Enzyme: Recombinant human BACE1 (amino acids 22-460) is diluted in Assay Buffer to the desired working concentration.

- Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher that are separated upon BACE1 cleavage. Dissolve 1 mg in 2 mL of DMSO to create a 250 µM stock solution.

- BACE1 Inhibitor (Test Compound): Prepare a stock solution of the fluorinated cyclobutane compound in DMSO. Create a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

- Positive Control: A known BACE1 inhibitor (e.g., Verubecestat) is used.

- Negative Control: DMSO vehicle.

2. Assay Procedure:

- Set up a 96-well opaque microtiter plate.

- Background wells: Add 50 µL of Assay Buffer.

- Negative Control wells: Add the BACE1 enzyme solution and DMSO vehicle to a final volume of 48 µL.

- Test Compound wells: Add the BACE1 enzyme solution and the serially diluted fluorinated cyclobutane compound to a final volume of 48 µL.

- Positive Control wells: Add the BACE1 enzyme solution and the known BACE1 inhibitor to a final volume of 48 µL.

- Pre-incubate the plate at 37°C for 15 minutes.

- In a darkened room (the substrate is light-sensitive), add 2 µL of the 250 µM β-secretase substrate to all wells.

- Cover the plate with aluminum foil and gently tap to mix.

3. Data Acquisition and Analysis:

- Endpoint Assay: Incubate at 37°C for 30 minutes in the dark. Measure fluorescence on a microplate reader with excitation at 350 nm and emission at 490 nm.

- Kinetic Assay: Place the plate in a fluorescent microplate reader pre-heated to 37°C. Read fluorescence every 5 minutes for a total of 60 minutes at Ex/Em = 350/490 nm.

- Subtract the background fluorescence from all readings.

- Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is a generalized method based on standard procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of the fluorinated cyclobutane compound in a suitable solvent (e.g., DMSO).

- Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

- 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Assay Procedure:

- Dispense 50 µL of CAMHB into each well of the 96-well plate.

- Add 50 µL of the test compound stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution of the test compound across the plate by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well.

- Add 50 µL of the prepared bacterial inoculum to each well.

- Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

- Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

- After incubation, visually inspect the plates for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

1. Cell Seeding:

- Seed human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the fluorinated cyclobutane test compound in the appropriate cell culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compound) and a positive control (a known cytotoxic agent).

- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

- Add 10 µL of the MTT stock solution to each well.

- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from the wells.

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Gently shake the plate for 10-15 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

- Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The strategic combination of fluorine substitution and the cyclobutane scaffold presents a promising avenue for the development of novel therapeutic agents. The data and protocols presented in this guide demonstrate the potential of fluorinated cyclobutane compounds to exhibit potent and specific biological activities. As synthetic methodologies for these unique structures continue to advance, we can anticipate their increased application in drug discovery programs targeting a wide range of diseases. The ability to fine-tune molecular properties through fluorination, coupled with the conformational constraint provided by the cyclobutane ring, offers a powerful toolkit for medicinal chemists to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and biological evaluation of conformationally constrained BACE1 inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. Microwave assisted synthesis and in vitro antimicrobial activities of fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]

- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Role of 1-(4-Fluorophenyl)cyclobutanecarbonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of specific molecular scaffolds that impart favorable physicochemical and pharmacological properties is paramount. 1-(4-Fluorophenyl)cyclobutanecarbonitrile has emerged as a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring, a metabolically stable fluorophenyl group, and a synthetically adaptable nitrile moiety makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of this compound, with a focus on its application in the synthesis of potent and selective antagonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key target in inflammatory and allergic diseases.

Core Attributes and Medicinal Chemistry Significance

The 1-(4-fluorophenyl)cyclobutyl scaffold offers several advantages in drug design:

-

Three-Dimensionality: The puckered nature of the cyclobutane ring introduces a significant degree of three-dimensionality, enabling better shape complementarity with the binding sites of biological targets and moving away from the "flatland" of traditional aromatic-based drugs.

-

Conformational Restriction: The rigid cyclobutane core limits the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

-

Metabolic Stability: The fluorine atom on the phenyl ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates.

-

Synthetic Versatility: The nitrile group is a versatile functional handle that can be readily converted into other key functional groups, such as primary amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of chemical entities.

Application in the Synthesis of MRGPRX2 Antagonists

A significant application of this compound is as a key intermediate in the synthesis of antagonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 is primarily expressed on mast cells and is implicated in the pathophysiology of various inflammatory and allergic conditions, including urticaria, atopic dermatitis, and anaphylactoid reactions.

The general synthetic strategy involves the transformation of the nitrile group into a primary amine, which then serves as a crucial anchor point for building the final antagonist structure.

Experimental Protocols

1. Reduction of this compound to 1-(4-Fluorophenyl)cyclobutanamine

The conversion of the nitrile to the corresponding primary amine is a critical step. Several robust methods can be employed for this transformation.

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure: A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(4-fluorophenyl)cyclobutanamine.

-

-

Method B: Catalytic Hydrogenation

-

Reagents: this compound, Raney Nickel or Palladium on Carbon (Pd/C), hydrogen gas, methanol or ethanol, ammonia (optional).

-

Procedure: this compound is dissolved in a suitable solvent such as methanol or ethanol, often in the presence of ammonia to suppress the formation of secondary amines. A catalytic amount of Raney Nickel or Pd/C is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired 1-(4-fluorophenyl)cyclobutanamine.

-

2. Synthesis of N-((1-(4-fluorophenyl)cyclobutyl)methyl) Imidazo[1,2-a]pyridin-5-amine Derivatives (Exemplary MRGPRX2 Antagonists)

The resulting 1-(4-fluorophenyl)cyclobutanamine can be further elaborated to synthesize potent MRGPRX2 antagonists, as described in the patent literature (e.g., WO2025042730A1). A representative synthetic route is outlined below.

-

Step 1: Reductive Amination. 1-(4-Fluorophenyl)cyclobutanamine is reacted with a suitable aldehyde, such as 2-(trifluoromethyl)imidazo[1,2-a]pyridine-5-carbaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to yield the N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine core structure.

-

Step 2: Further Diversification. The core structure can be further modified, for example, by substitution on the imidazo[1,2-a]pyridine ring, to optimize the pharmacological properties.

Quantitative Data and Structure-Activity Relationships (SAR)

Recent patent literature has disclosed several MRGPRX2 antagonists incorporating the N-((1-(4-fluorophenyl)cyclobutyl)methyl) moiety. The biological activity of these compounds is typically evaluated in in-vitro assays measuring the inhibition of MRGPRX2 activation.

| Compound ID | Core Scaffold | Modification | MRGPRX2 IC50 (nM) |

| Example 1 | N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine | Unsubstituted | < 100 |

| Example 2 | N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine | 3-Methyl | 50 - 150 |

| Example 3 | N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine | 8-Chloro | < 50 |

Note: The data presented is representative and compiled from publicly available patent information. Exact values may vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights:

-

The 1-(4-fluorophenyl)cyclobutyl moiety appears to be a key pharmacophore, likely occupying a hydrophobic pocket in the MRGPRX2 receptor.

-

The amine linker , formed from the reduction of the nitrile, is crucial for connecting the cyclobutyl moiety to the heterocyclic core of the antagonist.

-

Substitutions on the imidazo[1,2-a]pyridine ring can significantly modulate the potency of the antagonists. For instance, the introduction of a trifluoromethyl group at the 2-position and a chloro group at the 8-position has been shown to enhance activity.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow from this compound.

Caption: Inhibition of MRGPRX2-mediated mast cell degranulation.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its inherent structural and physicochemical properties make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of potent MRGPRX2 antagonists highlights its potential for addressing challenging therapeutic targets. As the demand for novel, three-dimensional chemical entities continues to grow, the role of this compound and related cycloalkyl building blocks is expected to expand, paving the way for the discovery of next-generation therapeutics.

A Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclobutanecarbonitrile is a crucial building block in medicinal chemistry, valued for its unique structural features that are incorporated into a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development. Due to the limited availability of public data, this document also draws analogies from its close structural analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, to provide a broader context for its utility.

Introduction

This compound, with the CAS Number 405090-30-4, is a substituted cyclobutane derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. The presence of a fluorophenyl group and a nitrile moiety on a cyclobutane ring offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which are pivotal for pharmacological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 405090-30-4 | |

| Molecular Formula | C₁₁H₁₀FN | |

| Molecular Weight | 175.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Purity | Typically >95% | |

| Storage | 2-8°C |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the nucleophilic substitution of 4-fluorophenylacetonitrile with 1,3-dibromopropane.

General Synthetic Workflow

The logical workflow for the synthesis is outlined in the diagram below. This process involves the deprotonation of 4-fluorophenylacetonitrile to form a carbanion, which then acts as a nucleophile to displace the bromide ions from 1,3-dibromopropane in a cyclization reaction.

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical experimental protocol based on standard organic chemistry practices for similar reactions. Note: This protocol is for illustrative purposes only and should be optimized and validated in a laboratory setting.

Materials:

-

4-Fluorophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-fluorophenylacetonitrile in anhydrous THF to the suspension. Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

-

To the resulting carbanion solution, add 1,3-dibromopropane dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Role in Pharmaceutical Development

While specific drug candidates synthesized from this compound are not prominently disclosed in the public domain, its structural analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a known key intermediate in the synthesis of Sibutramine . Sibutramine is an appetite suppressant that was formerly marketed for the treatment of obesity. This suggests that this compound could be a valuable intermediate for the synthesis of novel compounds targeting similar biological pathways or for developing analogs of existing drugs with improved pharmacological profiles.

Potential Signaling Pathways and Drug Targets

Based on the known mechanism of action of drugs derived from the analogous chloro-compound, it is plausible that derivatives of this compound could be designed to modulate neurotransmitter reuptake. The diagram below illustrates a simplified signaling pathway that could be targeted.

Caption: Potential mechanism of action for drugs derived from the intermediate.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its unique combination of a fluorinated aromatic ring and a reactive nitrile group on a cyclobutane scaffold provides a foundation for the synthesis of novel drug candidates. While detailed public information is limited, its structural similarity to key intermediates of known drugs highlights its potential in the discovery of new therapeutics, particularly in the area of neuroscience and metabolic disorders. Further research and publication of its synthetic applications will undoubtedly solidify its importance in medicinal chemistry.

An In-depth Technical Guide on the Safety and Handling of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-(4-Fluorophenyl)cyclobutanecarbonitrile. Due to a lack of comprehensive, publicly available safety data for this specific compound, information from its structural analog, 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, has been included for comparative purposes and to infer potential hazards. This information should not be considered a substitute for a formal risk assessment and the guidance of a certified safety professional. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Introduction

This compound is a fluorinated organic compound that belongs to the class of nitriles. Its structural motif, featuring a cyclobutane ring and a fluorophenyl group, makes it a compound of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The presence of the nitrile group and the fluorinated aromatic ring can impart specific chemical reactivity and biological activity. This guide aims to provide a comprehensive overview of the available safety and handling information to ensure its responsible use in a laboratory setting.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and its chloro-analog for comparison.

Table 1: Physicochemical Properties

| Property | This compound | 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile |

| CAS Number | 405090-30-4 | 28049-61-8 |

| Molecular Formula | C₁₁H₁₀FN | C₁₁H₁₀ClN |

| Molecular Weight | 175.20 g/mol | 191.66 g/mol |

| Appearance | Light yellow to yellow liquid | Colorless oil |

| Boiling Point | 148-150 °C at 20 Torr | 295 °C (lit.) |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | 1.137 g/mL at 25 °C (lit.) |

| Storage Temperature | 2-8°C | Room temperature |

Table 2: Hazard Identification and Toxicological Information (Data primarily from 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile)

| Hazard | Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P312, P501 |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | P280, P302+P352, P312, P362+P364, P501 |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | P261, P271, P304+P340, P312, P501 |

| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Damage/Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

Note: Hazard classification and precautionary statements are based on the Globally Harmonized System (GHS) and are derived from data for the chloro-analog. These should be considered as potential hazards for this compound until specific data is available.

Experimental Protocols

Safety and Handling

Given the limited specific data, a cautious approach is mandatory when handling this compound. The following guidelines are based on general principles for handling nitrile-containing compounds and the available information for its chloro-analog.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Glove breakthrough time should be considered.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons or suits should be considered.

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If the potential for inhalation of vapors or aerosols exists and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

A logical workflow for the safe handling of chemical reagents.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the signaling pathways or biological activities of this compound. General research on cyclobutane-containing natural products has shown a wide range of biological activities, but this cannot be directly extrapolated to the title compound. Any investigation into the biological effects of this compound should be conducted with appropriate safety precautions and ethical considerations.

Conclusion

This compound is a chemical for research and development purposes with limited available safety and handling data. The information provided in this guide is intended to raise awareness of potential hazards and promote safe laboratory practices. It is imperative that researchers treat this compound with caution, adhere to stringent safety protocols, and consult with safety professionals to ensure a safe working environment. As more data becomes available, this guide will be updated to reflect the most current understanding of the safety and handling of this compound.

Commercial Sourcing and Technical Data for 1-(4-Fluorophenyl)cyclobutanecarbonitrile

For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical first step in the research and development pipeline. This guide provides an in-depth overview of commercial suppliers for 1-(4-Fluorophenyl)cyclobutanecarbonitrile (CAS No. 405090-30-4), a key building block in the synthesis of various pharmaceutical compounds. This document outlines supplier specifications, available quantities, and pertinent technical data to facilitate informed purchasing decisions.

Physicochemical Properties

Before detailing the commercial suppliers, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 405090-30-4 |

| Molecular Formula | C₁₁H₁₀FN |

| Molecular Weight | 175.20 g/mol |

| Boiling Point | 148-150 °C (at 20 Torr)[1] |

| Density | 1.14±0.1 g/cm³ (Predicted)[1] |

| Appearance | Light yellow to yellow Liquid[1] |

| Storage | 2-8°C[1] |

Commercial Supplier Overview

A survey of chemical suppliers reveals several sources for this compound. The following table summarizes the offerings from various vendors, detailing purity levels and available quantities to aid in comparative analysis. Pricing information is included where publicly available, though it is often subject to inquiry for bulk quantities.

| Supplier | Purity | Available Quantities | Price (USD) |

| ChemShuttle | 95% | 5g, 10g, 25g, 100g | $200 (5g), $300 (10g), $650 (25g), Inquire (100g) |

| Angene | 95%[2] | 250mg, 500mg, 1g, 2.5g, 5g[2] | Inquire[2] |

| Reagentia | Not Specified | 100mg, 250mg, 1g, 5g[3] | €117.57 (100mg), €123.76 (250mg), €228.96 (1g), €549.21 (5g)[3] |

| BLD Pharm | Not Specified | Inquire | Inquire[4] |

| ChemUniverse | Not Specified | Inquire for bulk quantities[5] | Inquire |

Quality and Technical Documentation

For research and development purposes, thorough documentation is essential to ensure the quality and consistency of starting materials. While a Certificate of Analysis (CoA) is typically provided by the supplier upon purchase, it is advisable to request a sample CoA beforehand to review the purity and analytical methods used.

Similarly, a Safety Data Sheet (SDS) is a critical document for ensuring safe handling and storage. While a specific SDS for this compound was not publicly available, an SDS for the related compound 1-(4-Fluorophenyl)cyclohexanecarbonitrile indicates that the substance may be harmful by inhalation, in contact with skin, and if swallowed, and can cause irritation to the eyes, respiratory system, and skin.[6] Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, are recommended.[6] Facilities should be equipped with an eyewash station and a safety shower.[6]

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a synthetic route for the analogous compound, 1-(4-chlorophenyl)cyclobutane nitrile, has been described. This synthesis involves the reaction of 4-Chlorobenzyl cyanide with 1,3-dibromopropane in the presence of sodium hydride in dimethyl sulfoxide (DMSO).[7] This may provide insight into a potential synthetic strategy for the fluorine-containing analog. Researchers requiring detailed synthetic procedures for their documentation or internal process development should consider custom synthesis services, which are offered by some suppliers like ChemShuttle.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a chemical compound involves several logical steps. The following diagram illustrates a typical workflow for this process.

Caption: A logical workflow for the selection of a commercial chemical supplier.

References

- 1. This compound | 405090-30-4 [m.chemicalbook.com]

- 2. Angene - this compound | 405090-30-4 | MFCD10694662 | AG00CMF3 [japan.angenechemical.com]

- 3. This compound (CAS/ID No. 405090-30-4) | Reagentia [reagentia.eu]

- 4. 405090-30-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile Analogs: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)cyclobutanecarbonitrile and its analogs, which are valuable intermediates in the development of pharmaceutical compounds. The synthesis is achieved through a robust and efficient alkylation of the corresponding phenylacetonitrile with 1,3-dihalopropanes. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Cyclobutane derivatives are significant structural motifs in a variety of biologically active molecules and approved pharmaceuticals. The synthesis of functionalized cyclobutanes, such as this compound, is a critical step in the discovery of new therapeutic agents. The protocol described herein is adapted from established methods for the synthesis of analogous compounds, including the chloro-substituted analog used in the production of Sibutramine.[1][2][3]

General Synthesis Pathway

The core of this synthetic protocol involves the dialkylation of a substituted phenylacetonitrile with a 1,3-dihalopropane to form the cyclobutane ring. The reaction proceeds via the formation of a carbanion at the benzylic position of the phenylacetonitrile, which then undergoes nucleophilic substitution with the dihalopropane. A second intramolecular alkylation step then closes the four-membered ring. The use of a strong base or phase-transfer catalysis is essential for the efficient generation of the carbanion.

Below is a diagram illustrating the general synthetic workflow:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound. The procedure can be adapted for other analogs by selecting the appropriate substituted phenylacetonitrile.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 4-Fluorophenylacetonitrile | 459-22-3 | 135.14 | Starting material.[4] |

| 1,3-Dibromopropane | 109-64-8 | 201.86 | Alkylating agent. |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Strong base. Handle with extreme caution. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous reaction solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | Extraction solvent. |

| Dichloromethane | 75-09-2 | 84.93 | Extraction solvent. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 | For workup. |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a stirred suspension of sodium hydride (e.g., 4.4 g, 110 mmol, 60% dispersion in mineral oil) in anhydrous DMSO (e.g., 20 ml) under an inert argon or nitrogen atmosphere.

-

Addition of Phenylacetonitrile: To the stirred suspension, add a solution of 4-fluorophenylacetonitrile (e.g., 10 g, 74 mmol) in anhydrous DMSO (e.g., 20 ml) dropwise over 5 minutes at room temperature (25°C).

-

Formation of Carbanion: Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.

-

Alkylation: Add a solution of 1,3-dibromopropane (e.g., 27 g, 134 mmol) in anhydrous DMSO (e.g., 50 ml) dropwise over 30 minutes. Maintain the reaction temperature between 25-30°C, using a water bath for cooling if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 40 minutes at the same temperature.

-

Quenching and Extraction: Carefully pour the reaction mixture into ice water (e.g., 500 ml). Extract the aqueous mixture with dichloromethane (e.g., 3 x 75 ml).

-

Workup: Combine the organic extracts and evaporate the solvent under reduced pressure. Extract the resulting residue with diethyl ether (e.g., 4 x 50 ml).

-

Purification: Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.

-

Final Purification: Purify the crude product by vacuum distillation to obtain the final this compound.

Alternative Method: Phase-Transfer Catalysis

For certain substrates, a phase-transfer catalysis (PTC) approach can be a milder and equally effective alternative to using sodium hydride.[5][6][7][8] This method typically involves a concentrated aqueous solution of a strong base (e.g., 50% NaOH), an organic solvent, and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride).

Below is a diagram illustrating the phase-transfer catalysis cycle:

Figure 2: Simplified representation of a phase-transfer catalysis cycle for alkylation.

Safety Precautions:

-

Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care in an inert atmosphere and away from moisture.

-

1,3-Dibromopropane is a toxic and potentially carcinogenic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

-

Always wear safety glasses, gloves, and a lab coat when performing these experiments.

This protocol provides a comprehensive guide for the synthesis of this compound and its analogs. Researchers are encouraged to adapt and optimize the conditions based on their specific substrates and available laboratory equipment.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biomedres.us [biomedres.us]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-(4-Fluorophenyl)cyclobutanecarbonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-Fluorophenyl)cyclobutanecarbonitrile as a key starting material in the synthesis of potent monoamine reuptake inhibitors, a critical class of therapeutic agents for various neurological and psychiatric disorders. The protocols detailed below are based on established synthetic routes for analogous compounds and are intended to guide researchers in the development of novel drug candidates.

Introduction

This compound is a valuable chemical building block in medicinal chemistry. Its structural motif, featuring a fluorophenyl group attached to a cyclobutane ring, is of significant interest in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the rigid cyclobutane scaffold can improve selectivity and pharmacokinetic properties of the final compound.